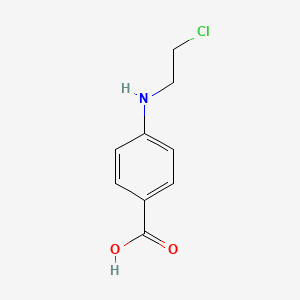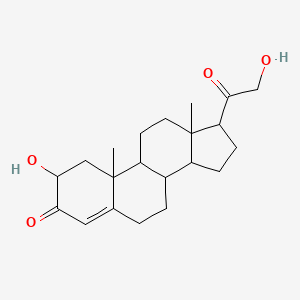
2,21-Dihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,21-Dihydroxypregn-4-ene-3,20-dione, also known as 19,21-Dihydroxypregn-4-ene-3,20-dione, is a steroid compound with the molecular formula C21H30O4 and a molecular weight of 346.4605 g/mol . It is a derivative of pregnane and is structurally related to other corticosteroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,21-Dihydroxypregn-4-ene-3,20-dione can be synthesized from 3β-acetoxypregn-5-en-20-one via the hypoiodite reaction. This involves the treatment of the 5α-bromo-6β-hydroxy derivative with lead tetraacetate (Pb(OAc)4) and iodine (I2) under irradiation . The intermediate 21-monoacetate is then oxidized to the 19-oxo derivative, followed by alkaline cleavage to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
2,21-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of adrenal gland disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2,21-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to act on the adrenal cortex, influencing the synthesis and release of corticosteroids . The compound’s effects are mediated through its binding to glucocorticoid receptors, leading to the regulation of gene expression and modulation of inflammatory responses .
Comparación Con Compuestos Similares
2,21-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
21-Deoxycortisol:
11-Deoxycortisol: Another related compound, known for its role in the biosynthesis of cortisol.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propiedades
Número CAS |
604-30-8 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3 |
Clave InChI |
KYRHFGKXGJXOGD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


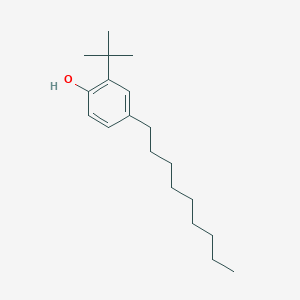

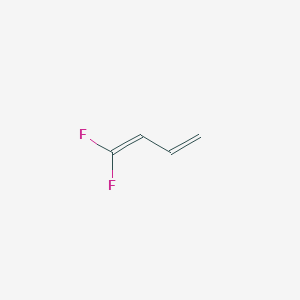
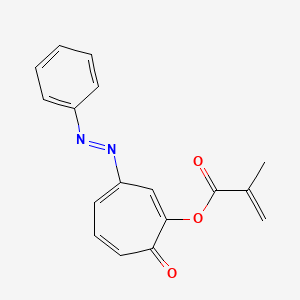

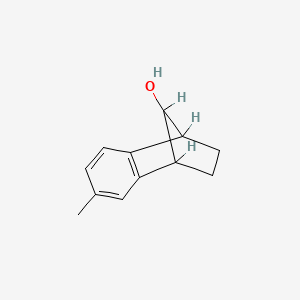
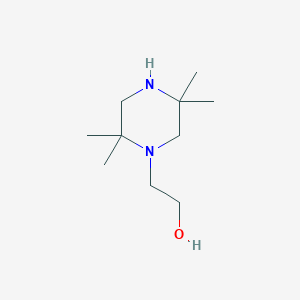
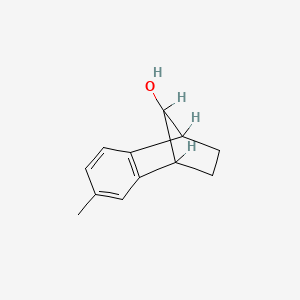
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)

